The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is a significant nitrogen-containing heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its broad spectrum of biological activities. This compound and its derivatives have been extensively studied and have shown promise as therapeutic agents in various fields, including antimicrobial, antiviral, and antitumor applications4.
The diverse biological activities of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives have led to their exploration in multiple therapeutic areas. As antimicrobial agents, specific derivatives have shown efficacy against bacterial pathogens, providing a potential avenue for the development of new antibiotics1. In antiviral therapy, these compounds have been used to design novel inhibitors of HIV-1 integrase, offering a promising strategy for the treatment of HIV infection2.
In oncology, the antitumor potential of naphthyridine derivatives has been recognized, with certain compounds exhibiting moderate cytotoxicity against tumor cells. The optimization of these derivatives could lead to the development of new antitumor agents3. Beyond these applications, the naphthyridine nucleus has been associated with a wide range of biological activities, including anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, analgesic, anti-inflammatory, antioxidant, anti-hypertensive, anti-malarial, and as CB2 receptor agonists, highlighting its versatility as a pharmacophore4.
This compound is classified under the category of bicyclic heterocycles, specifically as a saturated derivative of naphthyridine. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 1,2,3,4-tetrahydro-2,7-naphthyridine. It is identified by the CAS number 108749-08-2.
1,2,3,4-Tetrahydro-2,7-naphthyridine can be synthesized through several methods:
Hydrogenation of Naphthyridine Derivatives: A common method involves the hydrogenation of 2,7-naphthyridine derivatives using hydrogen gas in the presence of metal catalysts such as palladium or platinum. This process typically requires high pressure and temperature conditions to achieve complete conversion.
Reductive Amination: Another approach includes reductive amination of Schiff bases formed from aromatic aldehydes and amines. This method allows for the introduction of various substituents on the naphthyridine scaffold.
Continuous Flow Synthesis: Recent advancements have introduced automated continuous flow synthesis techniques that enhance efficiency and scalability. This method utilizes photoredox-catalyzed hydroaminoalkylation followed by intramolecular nucleophilic substitution reactions to yield various derivatives of tetrahydronaphthyridines with high yields .
The molecular structure of 1,2,3,4-tetrahydro-2,7-naphthyridine features a bicyclic framework with specific stereochemistry that influences its reactivity and interactions. The structure can be represented as follows:
1,2,3,4-Tetrahydro-2,7-naphthyridine can undergo several chemical reactions:
The mechanism by which 1,2,3,4-tetrahydro-2,7-naphthyridine exerts its effects—particularly in biological contexts—remains an area of active research. Preliminary studies suggest that it may interact with specific biological targets due to its structural features.
Research indicates potential antimicrobial and anticancer properties linked to this compound. The exact mechanism often involves interaction with cellular pathways or enzymes that regulate growth and proliferation .
These properties make it suitable for various applications in synthetic chemistry.
1,2,3,4-Tetrahydro-2,7-naphthyridine has diverse applications across multiple scientific fields:
1,2,3,4-Tetrahydro-2,7-naphthyridine is a partially saturated bicyclic heterocycle composed of a pyridine ring fused to a piperidine ring, with nitrogen atoms at positions 2 and 7. Its molecular formula is C₈H₁₀N₂, with a molar mass of 134.18 g/mol [2]. The compound exhibits distinct physicochemical properties: density of 1.068 g/cm³, melting point of 248–250°C (in aqueous solution), boiling point of 244.5°C, and pKa of 7.93 [2]. Its saturated nature increases sp³ character, enhancing three-dimensionality and reducing planarity-associated toxicity in drug design .
Naphthyridine isomers are classified by nitrogen atom positioning and saturation patterns. Key isomers include:
Table 1: Isomer Comparison of Tetrahydronaphthyridines
Isomer Type | Nitrogen Positions | Saturation Pattern | Synthetic Accessibility |
---|---|---|---|
1,5-Naphthyridine | 1,5 | Fully aromatic | Moderate |
1,6-Naphthyridine | 1,6 | Fully aromatic | High |
2,7-Naphthyridine | 2,7 | Fully aromatic | Low |
1,2,3,4-Tetrahydro-2,7 | 2,7 | Partially saturated | Moderate [6] |
Regiochemical challenges arise in synthesizing 2,7-isomers due to preferential formation of 1,5-, 1,6-, or 1,8-naphthyridines under classical conditions. The 2,7-naphthyridine scaffold is sterically constrained, influencing hydrogen bonding capabilities and molecular recognition properties [6] [8].
The synthesis of 2,7-naphthyridine derivatives emerged in the late 20th century, with early routes relying on multi-step transformations from nicotinic acid derivatives. These methods suffered from low yields (often <30%) and lengthy purifications due to isomer contamination [6]. The first reported synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine dates to the 1990s via hydrogenation of fully aromatic precursors under harsh catalytic conditions [7].
Significant advancements occurred in the 2000s:
These developments established 1,2,3,4-tetrahydro-2,7-naphthyridine as a strategically valuable scaffold for accessing complex nitrogen heterocycles. Its saturated core provides synthetic handles for regioselective functionalization at N7, C3, and C4 positions, facilitating library development [5].
Medicinal Chemistry Applications
The scaffold serves as a privileged structure in central nervous system (CNS) and cardiovascular therapeutics:
Table 2: Key Physicochemical and Biological Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 134.18 g/mol | Optimal for CNS penetration |
cLogP | 1.57 [4] | Balanced lipophilicity |
Hydrogen Bond Acceptors | 2 | Facilitates target engagement |
TPSA | 24.92 Ų [4] | Enhances membrane permeability |
Anticonvulsant ED₅₀ (4i) | 23.8 mg/kg [8] | Superior to reference drugs |
Materials Chemistry Applications
Recent synthetic innovations like the Horner-Wadsworth-Emmons/ diimide reduction sequence (68% yield over 3 steps) highlight its utility as a synthon for complex pharmacophores without chromatographic purification [7]. Docking predictions suggest unexplored potential in serotonin receptor modulation (5-HT₁ₐ ΔG = -9.10 kcal/mol for 4i) [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8